BenchChemオンラインストアへようこそ!

Nesuparib

PARP inhibitor tankyrase inhibitor dual inhibitor

Nesuparib (JPI-547/OCN-201) is the definitive small-molecule tool for investigating dual PARP/tankyrase synthetic lethality. It uniquely combines potent tankyrase 1/2 inhibition (IC50 5 nM, 1 nM) with PARP1/2 blockade (IC50 2 nM), suppressing both DNA repair and oncogenic Wnt/β-catenin signaling. This mechanism confers activity in HRD-negative pancreatic, RNF43-mutated Wnt-addicted, and SCLC models that are intrinsically refractory to olaparib, niraparib, or rucaparib. With 133-fold greater growth inhibition than olaparib in SCLC cell lines, robust in vivo tumor growth inhibition (66.5%), and clinically validated PK/PD, nesuparib is the optimal reference compound for translational oncology research and preclinical combination regimens.

Molecular Formula C23H24N6O
Molecular Weight 400.5 g/mol
CAS No. 2055357-64-5
Cat. No. B12426254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesuparib
CAS2055357-64-5
Molecular FormulaC23H24N6O
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1
InChIInChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30)
InChIKeyGRPXLKXGJAGYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nesuparib (CAS 2055357-64-5): A Dual PARP/Tankyrase Inhibitor for Advanced Solid Tumor Research


Nesuparib (JPI-547, NOV140201, OCN-201) is an orally active small-molecule inhibitor that simultaneously targets poly(ADP-ribose) polymerase (PARP) 1/2 and tankyrase (TNKS) 1/2 . Its dual mechanism distinguishes it from conventional PARP inhibitors, which lack tankyrase inhibition and exhibit efficacy primarily in homologous recombination deficiency (HRD)-positive tumors [1]. In enzymatic assays, nesuparib inhibits TNKS1, TNKS2, and PARP1 with IC50 values of 5 nM, 1 nM, and 2 nM, respectively . Preclinical studies have demonstrated antitumor activity in BRCA-deficient xenograft models, both as monotherapy and in combination with chemotherapy or immune checkpoint inhibitors .

Why Nesuparib Cannot Be Substituted with Single-Target PARP Inhibitors


Conventional PARP inhibitors such as olaparib, niraparib, rucaparib, and talazoparib are approved primarily for maintenance therapy in HRD-positive (e.g., BRCA-mutated) cancers [1]. Their clinical utility is constrained by intrinsic and acquired resistance mechanisms, including restoration of homologous recombination and activation of alternative signaling pathways such as Wnt/β-catenin [1]. Nesuparib is a first-in-class dual PARP/tankyrase inhibitor designed to address these limitations by concurrently suppressing DNA damage repair (via PARP inhibition) and oncogenic Wnt/Hippo signaling (via tankyrase inhibition) [2]. This dual mechanism confers activity in HRD-negative and Wnt-addicted tumors that are inherently refractory to single-target PARP inhibitors [1]. Consequently, substituting nesuparib with a conventional PARP inhibitor in experimental systems that require tankyrase co-inhibition or in tumor models lacking HRD will yield qualitatively and quantitatively different outcomes, compromising experimental validity and translational relevance [1].

Quantitative Evidence Guide: Nesuparib Differentiation Metrics


Dual PARP/Tankyrase Inhibition Profile Compared to Olaparib

Nesuparib exhibits potent inhibition of both PARP1 and tankyrase 1/2, whereas olaparib inhibits only PARP1/2. In cell-free enzymatic assays, nesuparib inhibited TNKS1, TNKS2, and PARP1 with IC50 values of 5 nM, 1 nM, and 2 nM, respectively . Olaparib inhibits PARP1 with an IC50 of 5 nM but shows no tankyrase inhibition .

PARP inhibitor tankyrase inhibitor dual inhibitor synthetic lethality

Superior Potency in BRCA2-Deficient Pancreatic Cancer Cells Versus Olaparib

In BRCA2-deficient pancreatic cancer cell lines, nesuparib achieved tumor-suppressing effects comparable to olaparib but at one-tenth the concentration [1]. This indicates a 10-fold higher potency in this genetic context.

pancreatic cancer BRCA2-deficient cell viability PARP inhibitor

Markedly Enhanced Antiproliferative Activity in Small Cell Lung Cancer Cells Relative to Olaparib

In small cell lung cancer (SCLC) cell line models, nesuparib exhibited up to 133-fold higher growth inhibition compared to olaparib [1]. In vivo, nesuparib monotherapy achieved 66.5% tumor growth inhibition in SCLC xenograft models [1].

small cell lung cancer cell growth inhibition PARP inhibitor tankyrase

Efficacy in HRD-Negative and Wnt-Addicted Pancreatic Cancer Models

Conventional PARP inhibitors show minimal activity in HRD-negative tumors. Nesuparib, via tankyrase inhibition, demonstrated significant antitumor efficacy in HRD-negative pancreatic cancer cells and RNF43-mutated Wnt-addicted pancreatic cancer models, suppressing Wnt/β-catenin and YAP oncogenic pathways [1].

HRD-negative Wnt signaling pancreatic cancer RNF43 mutation

Clinical Pharmacokinetic/Pharmacodynamic Profile in Advanced Solid Tumor Patients

In a Phase 1 trial (NCT04335604) involving 22 patients with advanced solid tumors receiving 50-200 mg oral nesuparib daily, population PK-PD modeling estimated an IC50 of 67.8 nmol/L for nesuparib and 145.0 nmol/L for its active metabolite M1 in reducing PAR levels in PBMCs [1]. Simulation of a 25 mg daily 5-days-on/2-days-off regimen predicted steady-state average plasma concentrations of 562.5 nmol/L for nesuparib and 323.7 nmol/L for M1, exceeding their respective IC50 values [1].

pharmacokinetics pharmacodynamics advanced solid tumor phase 1 clinical trial

Physicochemical Solubility Profile for In Vitro and In Vivo Formulation

Nesuparib exhibits DMSO solubility of ≥ 26 mg/mL (64.92 mM) at 25°C, with higher solubility (≥ 62.5 mg/mL, 156.06 mM) achievable in certain batches [1]. It is insoluble in water and ethanol . For in vivo oral administration, a homogeneous suspension in CMC-Na at ≥5 mg/mL is validated . For injection, a clear solution formulation using 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O yields 1.3 mg/mL (3.25 mM) .

solubility formulation DMSO in vivo dosing

Optimal Research Applications for Nesuparib Based on Quantitative Evidence


Investigating Wnt/β-Catenin Signaling in HRD-Negative and BRCA-Proficient Cancers

Nesuparib's unique tankyrase inhibitory activity (TNKS1/2 IC50: 5 nM and 1 nM) enables functional studies of Wnt/β-catenin pathway blockade in tumor models that are unresponsive to conventional PARP inhibitors [1]. This includes HRD-negative pancreatic cancer and RNF43-mutated Wnt-addicted tumors, where olaparib and other single-target PARP inhibitors show no meaningful activity [1].

Combination Therapy Studies with Chemotherapy or Immune Checkpoint Inhibitors in BRCA-Deficient Models

Preclinical data demonstrate that nesuparib exhibits antitumor activity in BRCA-deficient xenograft models both as a single agent and in combination with chemotherapy or immune checkpoint inhibitors [1]. The 10-fold higher potency compared to olaparib in BRCA2-deficient pancreatic cancer cells [2] suggests nesuparib may be the preferred PARP inhibitor for combination regimens requiring robust target engagement at lower doses.

Small Cell Lung Cancer (SCLC) Preclinical Efficacy Studies

Given the 133-fold greater growth inhibition compared to olaparib in SCLC cell lines and 66.5% tumor growth inhibition in vivo [1], nesuparib is the optimal tool compound for probing PARP/tankyrase synthetic lethality in SCLC models and for benchmarking novel combination therapies.

Translational PK/PD Modeling and Dose Optimization Studies

Clinically validated PK/PD parameters, including a plasma IC50 of 67.8 nmol/L for PAR reduction in PBMCs and steady-state concentration projections for various dosing regimens [1], position nesuparib as a well-characterized reference compound for developing PK/PD models in preclinical species and for designing human-equivalent dosing schedules in translational research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesuparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.